trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C13H22N2O3 It is a derivative of cyclohexane carboxylic acid, featuring a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers may explore its activity against various diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.
Cyclohexane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the piperazine ring and the cyclohexane carboxylic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C13H22N2O3 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
InChI Key |
GTKBQCZCMMYGPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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